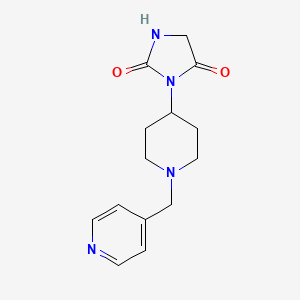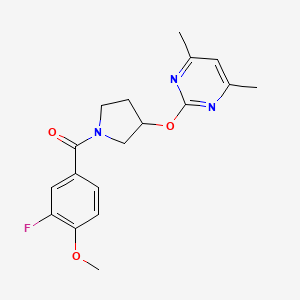
3-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)imidazolidine-2,4-dione” is a compound that has been identified as a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination and serves as a basic building block for making a protein degrader library .
Applications De Recherche Scientifique
Anticancer Activity
One of the notable applications of derivatives related to imidazolidine-2,4-dione involves anticancer research. Efficient synthesis techniques have been developed for piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, utilizing iminodiacetic acid and various amines, including pyridin-4-ylmethanamine. These compounds have shown promising anticancer activities against various cancer cell lines, such as breast (T47D), lung (NCI H-522), colon (HCT-15), ovary (PA-1), and liver (HepG-2) cancer cells, at a concentration of 10 μM (Kumar et al., 2013).
Structural and Spectral Analysis
Derivatives of imidazolidine-2,4-dione have also been synthesized and analyzed for their structural properties through experimental and theoretical methods. For instance, the synthesis, structural exploration, and spectral and combinatorial analysis of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione have been detailed, with comparisons between experimental XRD results and DFT calculations highlighting the molecule's structural characteristics and stability (Prasad et al., 2018).
Fluorescent Organoboron Complexes
Research into the photophysical behavior of fluorescent organoboron complexes containing imidazolidine-2,4-dione moieties reveals their strong absorption across a wide UV-Vis spectrum range and high emission efficiency. These compounds, exhibiting up to 91.7% quantum yield in CH3CN, highlight the potential for bioorthogonal chemistry applications, especially in enhanced water solubility variants for biological imaging (Garre et al., 2019).
Hypoglycemic Activity
Imidazopyridine thiazolidine-2,4-diones, designed and synthesized from corresponding pyridines, have demonstrated hypoglycemic activity. These compounds, as conformationally restricted analogues of rosiglitazone, were assessed for insulin-induced adipocyte differentiation in vitro and hypoglycemic activity in vivo, showing potential for diabetes treatment (Oguchi et al., 2000).
Antimicrobial and Antioxidant Activities
Compounds derived from imidazolidine-2,4-dione have also been synthesized for their antimicrobial and antioxidant activities. For example, some derivatives have shown promising results against Staphylococcus aureus, including methicillin-resistant strains (MRSA), suggesting their utility as novel chemosensitizers to improve antibiotic efficacy (Matys et al., 2015).
Orientations Futures
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the future directions of “3-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)imidazolidine-2,4-dione” could potentially involve further exploration in these areas.
Propriétés
IUPAC Name |
3-[1-(pyridin-4-ylmethyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c19-13-9-16-14(20)18(13)12-3-7-17(8-4-12)10-11-1-5-15-6-2-11/h1-2,5-6,12H,3-4,7-10H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFXMSJOLAOSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2817802.png)



![2-Chloro-1-[3-(1-methylimidazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2817807.png)
![ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2817808.png)

![2-[(4-Chlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2817810.png)
![ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2817814.png)
![(4-Chlorophenyl)-[4-[2-hydroxy-3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]phenyl]methanone](/img/structure/B2817816.png)
![8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B2817818.png)

![3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2817823.png)

